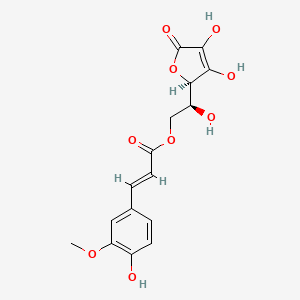
(E)-(S)-2-((R)-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including hydroxyl, methoxy, and carbonyl groups, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate typically involves multi-step organic synthesis. One common approach is the esterification of 3-(4-hydroxy-3-methoxyphenyl)acrylic acid with ®-3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl alcohol under acidic conditions. The reaction is often catalyzed by sulfuric acid or p-toluenesulfonic acid and conducted under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and microwave-assisted synthesis are potential techniques to enhance reaction rates and yields. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form carbonyl compounds. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The carbonyl groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced by a halogen using reagents like hydrobromic acid (HBr).
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: NaBH₄ in methanol or ethanol.
Substitution: HBr in acetic acid.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, (E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is studied for its potential antioxidant and anti-inflammatory properties. Its ability to scavenge free radicals and inhibit inflammatory pathways makes it a candidate for therapeutic applications.
Medicine
The compound’s biological activities suggest potential uses in medicine, particularly in the development of drugs for treating oxidative stress-related diseases and inflammatory conditions. Its structural similarity to natural antioxidants like flavonoids enhances its relevance in pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the formulation of cosmetics and personal care products due to its antioxidant properties. It may also find applications in the food industry as a natural preservative.
Mechanism of Action
The mechanism of action of (E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate involves its interaction with molecular targets such as reactive oxygen species (ROS) and inflammatory mediators. The compound’s hydroxyl groups can donate hydrogen atoms to neutralize ROS, thereby reducing oxidative stress. Additionally, it can inhibit the activity of enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).
Comparison with Similar Compounds
Similar Compounds
Quercetin: A flavonoid with antioxidant and anti-inflammatory properties.
Caffeic Acid: A phenolic compound known for its antioxidant activity.
Curcumin: A natural compound with anti-inflammatory and antioxidant effects.
Uniqueness
(E)-(S)-2-(®-3,4-Dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethyl 3-(4-hydroxy-3-methoxyphenyl)acrylate is unique due to its combination of a dihydrofuran ring and a phenylacrylate moiety. This structural feature provides a distinct set of chemical reactivities and biological activities compared to other similar compounds. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C16H16O9 |
|---|---|
Molecular Weight |
352.29 g/mol |
IUPAC Name |
[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C16H16O9/c1-23-11-6-8(2-4-9(11)17)3-5-12(19)24-7-10(18)15-13(20)14(21)16(22)25-15/h2-6,10,15,17-18,20-21H,7H2,1H3/b5-3+/t10-,15+/m0/s1 |
InChI Key |
CRTLOILDPIBDRL-MRZGSOBBSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]([C@@H]2C(=C(C(=O)O2)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC(C2C(=C(C(=O)O2)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















